Rp-GDP-alpha-S
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Overview
Description
Rp-GDP-alpha-S, also known as Guanosine-5’-O-(1-thiodiphosphate), Rp-isomer, is a modified analogue of guanosine diphosphate (GDP). In this compound, a non-bridging oxygen in the alpha-phosphate is replaced by sulfur. This modification makes this compound a valuable tool in the study of GDP-binding proteins due to its increased metabolic stability and ability to modulate these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rp-GDP-alpha-S is synthesized through a series of chemical reactions that involve the substitution of a non-bridging oxygen atom in the alpha-phosphate group of GDP with a sulfur atom. The synthesis typically involves the use of phosphorothioate chemistry, where thiophosphoryl chloride is reacted with guanosine diphosphate under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced as a sodium salt in aqueous solution, which is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
Rp-GDP-alpha-S undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the alpha-phosphate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under certain conditions, leading to the formation of GDP and other nucleotide fragments.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace the sulfur atom with other nucleophiles.
Aqueous Solutions: The compound is stable in aqueous solutions at low temperatures but can decompose at ambient temperatures.
Major Products Formed
GDP: One of the primary products formed from the hydrolysis of this compound.
Nucleotide Fragments: Various fragments can be formed depending on the reaction conditions.
Scientific Research Applications
Rp-GDP-alpha-S has a wide range of applications in scientific research:
Mechanism of Action
Rp-GDP-alpha-S exerts its effects by modulating GDP-binding proteins. The sulfur substitution in the alpha-phosphate group increases the compound’s metabolic stability, allowing it to interact more effectively with GDP-binding proteins. This interaction can influence various cellular processes, including signal transduction pathways that involve G proteins .
Comparison with Similar Compounds
Similar Compounds
Guanosine Diphosphate (GDP): The parent compound of Rp-GDP-alpha-S, which lacks the sulfur substitution.
Guanosine-5’-O-(1-thiodiphosphate), Sp-isomer: Another isomer of GDP with a sulfur substitution but different stereochemistry.
Uniqueness
This compound is unique due to its specific sulfur substitution in the alpha-phosphate group, which enhances its metabolic stability and modulates GDP-binding proteins more effectively than its parent compound, GDP .
Properties
Molecular Formula |
C10H12N5Na3O10P2S |
---|---|
Molecular Weight |
525.21 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2S.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-,27?;;;/m1.../s1 |
InChI Key |
ZYSWHZWQQGMGSE-FJSSKNDDSA-K |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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